molecular formula C13H19N3O B11875440 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- CAS No. 646056-10-2

1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-

Cat. No.: B11875440
CAS No.: 646056-10-2
M. Wt: 233.31 g/mol
InChI Key: UGDSYGHDYFSOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Diazaspiro[44]nonane, 7-(5-methoxy-3-pyridinyl)- is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activity. Its methoxy group on the pyridine ring may influence its interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

646056-10-2

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

7-(5-methoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C13H19N3O/c1-17-12-7-11(8-14-9-12)16-6-4-13(10-16)3-2-5-15-13/h7-9,15H,2-6,10H2,1H3

InChI Key

UGDSYGHDYFSOJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)N2CCC3(C2)CCCN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.